molecular formula C14H18N2O2 B1407927 tert-Butyl (5-amino-1H-indol-1-yl)acetate CAS No. 1292835-87-0

tert-Butyl (5-amino-1H-indol-1-yl)acetate

Cat. No.: B1407927
CAS No.: 1292835-87-0
M. Wt: 246.3 g/mol
InChI Key: OXMKRKMSNATACP-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Biochemical Analysis

Biochemical Properties

tert-Butyl (5-amino-1H-indol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cholecystokinin-2 receptor antagonists . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, leading to the inhibition of their activity. For example, this compound inhibits GSK-3β, which plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, and its degradation products have been identified and characterized . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into active metabolites . The compound’s metabolic pathways include hydroxylation, deamination, and conjugation reactions, which are essential for its biological activity and elimination from the body. These metabolic processes also influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation in specific tissues are crucial for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. Its subcellular distribution is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-amino-1H-indol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-amino-1H-indol-1-yl)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. The amino group enhances its potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2-(5-aminoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-7-6-10-8-11(15)4-5-12(10)16/h4-8H,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKRKMSNATACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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